Benzothioamide-d5

Beschreibung

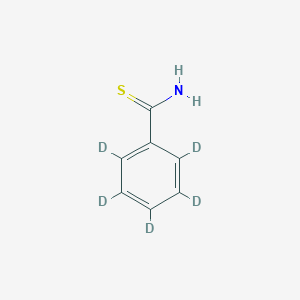

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H7NS |

|---|---|

Molekulargewicht |

142.24 g/mol |

IUPAC-Name |

2,3,4,5,6-pentadeuteriobenzenecarbothioamide |

InChI |

InChI=1S/C7H7NS/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H2,8,9)/i1D,2D,3D,4D,5D |

InChI-Schlüssel |

QIOZLISABUUKJY-RALIUCGRSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=S)N)[2H])[2H] |

Kanonische SMILES |

C1=CC=C(C=C1)C(=S)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Thiobenzamide 2,3,4,5,6 D5

Strategies for Perdeuteration of the Aromatic Ring System

Achieving high levels of deuterium (B1214612) incorporation across the entire aromatic ring of thiobenzamide (B147508) requires specialized synthetic strategies. The two primary approaches involve direct deuterium exchange on a pre-existing aromatic system or the construction of the deuterated ring from acyclic, deuterated precursors.

Deuterium Exchange Methods in Aromatic Hydrocarbons and Derivatives

Direct hydrogen-deuterium (H-D) exchange on aromatic compounds represents a cost-effective and atom-economical route to deuterated molecules. oup.com These methods typically employ a deuterium source, such as deuterium oxide (D₂O), and a catalyst to facilitate the exchange.

One effective method involves the use of a platinum-on-carbon (Pt/C) catalyst in the presence of D₂O and a hydrogen atmosphere. researchgate.net This system has been shown to efficiently deuterate a variety of aromatic compounds, including those with functional groups. researchgate.net For electron-rich aromatic rings, the reaction can proceed under mild conditions, even at room temperature. oup.com However, for less activated or electron-deficient rings, higher temperatures may be necessary to achieve complete deuteration. researchgate.net The general scheme for such an exchange is depicted below:

General Reaction Scheme for Pt/C-Catalyzed H-D Exchange: Aryl-H + D₂O --(Pt/C, H₂)--> Aryl-D + HDO

The choice of catalyst is crucial; platinum catalysts tend to favor deuteration of aromatic positions, whereas palladium catalysts often show a preference for aliphatic C-H bonds. researchgate.net

Acid-catalyzed exchange is another common strategy. nih.gov Strong deuterated acids, such as deuterated trifluoroacetic acid (CF₃COOD), can serve as both the deuterium source and the catalyst. nih.gov This method proceeds via an electrophilic aromatic substitution mechanism, with deuterium selectively incorporating at the most electron-rich positions. nih.gov Zeolites, such as HNaY, H-Mordenite, and HZSM-5, have also been employed as catalysts for H-D exchange, facilitating the transfer of deuterium from a source like perdeuteriobenzene. rsc.org

De Novo Synthetic Routes Utilizing Deuterated Precursors

An alternative to direct exchange is the de novo synthesis of the aromatic ring from deuterated building blocks. This approach offers precise control over the location and extent of deuteration, although it can be more synthetically demanding. One such strategy involves the Diels-Alder reaction, where a deuterated diene reacts with a dienophile to construct the cyclic core, which is subsequently aromatized. For instance, a deuterated chlorocyclohexadiene can be aromatized to a fully deuterated benzene (B151609) ring derivative. acs.org

Another de novo approach could involve the cyclotrimerization of a deuterated alkyne, such as deuterated acetylene, although this is less common for the synthesis of simple substituted benzenes. The primary advantage of de novo synthesis is the potential for complete and specific isotopic labeling, which can be critical for certain applications. chinesechemsoc.org

Formation of the Thioamide Functional Group

Once the perdeuterated benzonitrile (B105546) or a related precursor is obtained, the next critical step is the introduction of the thioamide group. Several methods are available for this transformation, with the Willgerodt–Kindler reaction and multi-component reactions being particularly relevant.

Modified Willgerodt–Kindler Reaction and Related Thionation Procedures

The Willgerodt–Kindler reaction is a classic and versatile method for the synthesis of thioamides. longdom.org In its modified form, it typically involves the reaction of an aldehyde (or a related compound) with an amine and elemental sulfur. organic-chemistry.org For the synthesis of a primary thioamide like Thiobenzamide-2,3,4,5,6-d5, a source of ammonia (B1221849) would be used in place of a primary or secondary amine. The reaction of benzaldehyde (B42025) with ammonia and sulfur, often under microwave irradiation, can produce thiobenzamide in moderate yields. thieme-connect.de

The reaction can also start from a nitrile. For example, 3,4-disubstituted benzonitriles can be converted to the corresponding thiobenzamides by heating with thioacetamide (B46855) in a solvent saturated with hydrogen chloride gas. google.com The thioacetamide is thought to hydrolyze in situ to generate hydrogen sulfide (B99878), which then adds to the nitrile. google.com

Recent modifications to the Willgerodt-Kindler reaction have focused on improving yields and reaction conditions. The use of base catalysts, such as sodium sulfide nonahydrate (Na₂S·9H₂O), has been shown to be effective for the preparation of thiobenzanilides and could be adapted for primary thioamides. thieme-connect.de Solvent-free and catalyst-free conditions at elevated temperatures, or room temperature reactions facilitated by an additional amine molecule, have also been developed, offering more environmentally benign options. researchgate.net

A general representation of the Willgerodt-Kindler reaction for thiobenzamide synthesis is as follows:

C₆D₅-CHO + 'NH₃' + S₈ --> C₆D₅-CSNH₂

Alternatively, direct thionation of the corresponding amide (benzamide-d5) using reagents like Lawesson's reagent or phosphorus pentasulfide (P₂S₅) is a common method for thioamide synthesis. thieme-connect.deresearchgate.net

Multi-Component Reactions for Thiobenzamide Scaffold Construction

Multi-component reactions (MCRs) offer an efficient approach to complex molecules in a single step by combining three or more reactants. organic-chemistry.org Several MCRs can be envisioned for the synthesis of the thiobenzamide scaffold. For instance, a three-component reaction involving an aromatic aldehyde, an amine, and a sulfur source can directly yield a thioamide. researchgate.net

One reported MCR involves the reaction of arylglyoxals, a cyclic 1,3-dicarbonyl compound, and a thiobenzamide to form trisubstituted 1,3-thiazoles. mdpi.com While this specific reaction produces a different scaffold, it highlights the utility of thiobenzamides as components in MCRs. mdpi.comnih.govfigshare.comacs.org A one-pot, three-component reaction of benzyl (B1604629) chlorides, amines, and elemental sulfur has been developed for the synthesis of various thioamides, demonstrating a straightforward and convenient method. researchgate.net

Assessment of Isotopic Purity and Deuterium Enrichment

Determining the isotopic purity and the degree of deuterium enrichment is a critical final step in the synthesis of Thiobenzamide-2,3,4,5,6-d5. This ensures the quality and reliability of the labeled compound for its intended application. rsc.org A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is typically employed for this purpose. rsc.orgresearchgate.net

High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is a powerful technique for determining isotopic purity. researchgate.netnih.gov By analyzing the mass-to-charge ratio (m/z) and the relative abundance of the different isotopologues (molecules differing only in their isotopic composition), the percentage of deuterium incorporation can be accurately calculated. nih.gov

Table 1: Hypothetical Mass Spectrometry Data for Thiobenzamide-2,3,4,5,6-d5

| Isotopologue | Molecular Formula | Expected m/z | Relative Abundance (%) |

|---|---|---|---|

| d0 | C₇H₇NS | 137.03 | < 1 |

| d1 | C₇H₆DNS | 138.04 | < 2 |

| d2 | C₇H₅D₂NS | 139.04 | < 5 |

| d3 | C₇H₄D₃NS | 140.05 | < 10 |

| d4 | C₇H₃D₄NS | 141.05 | < 20 |

Note: The table above is illustrative and actual results may vary based on the synthesis and purification methods.

Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary information. While ¹H NMR can be used to quantify the remaining protons, ²H (deuterium) NMR directly observes the deuterium nuclei, confirming their positions within the molecule. nih.govgoogle.com Quantitative NMR (qNMR) methods, using an internal standard, can provide precise measurements of isotopic abundance. google.com

The combination of these techniques allows for a comprehensive characterization of the synthesized Thiobenzamide-2,3,4,5,6-d5, ensuring its high isotopic purity and suitability for use in sensitive analytical and mechanistic studies. rsc.org

Advanced Spectroscopic Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of Thiobenzamide-2,3,4,5,6-d5

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the characterization of Thiobenzamide-2,3,4,5,6-d5, offering deep insights into its molecular framework and isotopic purity.

Deuterium (B1214612) NMR (D-NMR) for Structural Confirmation and Isotopic Content Determination

Deuterium (²H or D) NMR spectroscopy is a primary tool for directly confirming the successful deuteration of the aromatic ring in Thiobenzamide-2,3,4,5,6-d5. The presence of deuterium signals corresponding to the 2,3,4,5, and 6 positions of the benzene (B151609) ring provides unequivocal evidence of isotopic labeling. Furthermore, the integration of these signals allows for a quantitative assessment of the isotopic enrichment at each position, ensuring the high isotopic content required for various applications. This technique is crucial for verifying the identity and purity of the deuterated compound.

Proton-Decoupled Carbon-13 NMR (¹³C NMR) Spectroscopy

Table 1: Representative ¹³C NMR Data

| Carbon Position | Expected Chemical Shift Range (ppm) | Multiplicity (Proton-Decoupled) |

| C=S | 195-205 | Singlet |

| C1 (ipso) | 135-145 | Singlet |

| C2/C6 (ortho) | 125-135 | Singlet |

| C3/C5 (meta) | 128-138 | Singlet |

| C4 (para) | 130-140 | Singlet |

Note: Actual chemical shifts can vary based on solvent and concentration.

Analysis of Proton NMR (¹H NMR) Residual Signals and Solvent Effects

While the aromatic protons are substituted with deuterium in Thiobenzamide-2,3,4,5,6-d5, ¹H NMR spectroscopy is still vital for detecting any residual, unexchanged protons. The presence of small signals in the aromatic region can indicate the level of isotopic purity. Moreover, the amide protons (-NH₂) typically appear as broad singlets, and their chemical shift can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. researchgate.net The choice of deuterated solvent is critical, as residual solvent signals must be accounted for. ucla.edupitt.edu For instance, the chemical shift of water can vary significantly depending on the solvent's properties. pitt.edu

Table 2: Common Deuterated Solvents and Their Residual Proton Signals

| Solvent | Chemical Shift (ppm) | Multiplicity |

| Chloroform-d (CDCl₃) | 7.26 | Singlet |

| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 2.50 | Pentet |

| Acetone-d₆ | 2.05 | Pentet |

| Methanol-d₄ | 3.31 | Pentet |

Data sourced from common NMR solvent reference charts. ucla.edu

Application of Multinuclear NMR for Conformational and Tautomeric Investigations

Multinuclear NMR techniques, which may include ¹⁵N NMR in addition to ¹H, ¹³C, and ²H NMR, are powerful for investigating the conformational and tautomeric equilibria of thioamides. frontiersin.orgresearchgate.netencyclopedia.pub Thiobenzamide (B147508) can exist in a tautomeric equilibrium between the thione form (C=S) and the thiol-imine form (C=N-SH). While the thione form is generally predominant, the position of this equilibrium can be influenced by factors such as solvent polarity and temperature. researchgate.net NMR studies, by analyzing chemical shifts and coupling constants, can provide evidence for the existence of different tautomers and conformers in solution. frontiersin.orgresearchgate.netencyclopedia.pub The large chemical shift range of ¹⁵N NMR makes it particularly sensitive to changes in the electronic environment of the nitrogen atom, offering valuable data on tautomerism. encyclopedia.pub

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides complementary information to NMR by probing the vibrational modes of the molecule.

Comprehensive Vibrational Mode Assignments and Deuterium Isotope Effects

The infrared (IR) and Raman spectra of Thiobenzamide-2,3,4,5,6-d5 exhibit characteristic bands corresponding to the various vibrational modes of the molecule. The deuteration of the phenyl ring leads to significant shifts in the frequencies of the C-D stretching and bending vibrations compared to the C-H vibrations in the non-deuterated compound. libretexts.orgajchem-a.com This isotopic substitution results in a downshift of the corresponding vibrational frequencies, a phenomenon that can be predicted by the principles of the harmonic oscillator model where the frequency is inversely proportional to the square root of the reduced mass. libretexts.orgajchem-a.com

The assignment of these vibrational modes is often aided by theoretical calculations, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and intensities. researchgate.netscienceasia.orgscirp.org By comparing the experimental spectra with the calculated ones, a detailed and reliable assignment of the fundamental vibrational modes can be achieved. researchgate.netscirp.orgscispace.com The C=S stretching vibration, a key feature in the spectrum, is also identified and can be influenced by hydrogen bonding and the solid-state packing of the molecule. The analysis of the vibrational spectra of both the deuterated and non-deuterated species allows for a more confident and complete assignment of the observed bands.

Table 3: Predicted Isotopic Shifts in Vibrational Frequencies

| Vibrational Mode | Typical Frequency Range (cm⁻¹) (Non-deuterated) | Expected Shift upon Deuteration |

| Aromatic C-H Stretch | 3000-3100 | Significant downshift |

| Aromatic C-H Bend | 690-900 | Significant downshift |

| N-H Stretch | 3100-3500 | No significant shift |

| C=S Stretch | 1000-1250 | Minor shift |

This table provides a generalized prediction based on established principles of isotope effects in vibrational spectroscopy. libretexts.orgajchem-a.comajchem-a.com

Analysis of Intermolecular Hydrogen Bonding and Conformational Preferences via IR

Infrared (IR) spectroscopy is a powerful technique for investigating the hydrogen bonding and conformational preferences of molecules. matanginicollege.ac.in In the context of Thiobenzamide-2,3,4,5,6-d5, the deuteration of the phenyl ring does not directly involve the N-H bonds of the thioamide group, which are the primary sites for hydrogen bonding. However, the electronic effects of deuterium substitution can subtly influence the electron density of the entire molecule, which in turn can affect the strength and nature of intermolecular hydrogen bonds.

Hydrogen bonding significantly alters the vibrational frequencies of the involved functional groups. matanginicollege.ac.in Specifically, the X-H stretching bands, such as N-H stretches in thiobenzamide, shift to lower frequencies upon hydrogen bond formation. matanginicollege.ac.in The magnitude of this shift correlates with the strength of the hydrogen bond. matanginicollege.ac.in Furthermore, hydrogen bonding leads to a broadening and an increase in the intensity of the corresponding absorption bands. matanginicollege.ac.in

In the solid state, thiobenzamides, like their amide counterparts, are known to form intermolecular hydrogen-bonded complexes. mdpi.com These interactions typically occur between the thioamide's N-H group (as a hydrogen bond donor) and the sulfur atom of a neighboring molecule (as a hydrogen bond acceptor). In solution, the extent of intermolecular hydrogen bonding is dependent on the concentration and the polarity of the solvent. In dilute solutions of non-polar solvents, intermolecular hydrogen bonding is minimized, while in concentrated solutions or polar solvents, it becomes more prominent. matanginicollege.ac.in

Conformational preferences can also be studied using IR spectroscopy. Different conformers of a molecule may exhibit distinct IR spectra due to differences in their symmetry and the vibrational coupling between different parts of the molecule. While the deuteration in Thiobenzamide-2,3,4,5,6-d5 is on the phenyl ring, it can influence the rotational barrier around the C-N bond of the thioamide group, potentially altering the equilibrium between different conformational states. Detailed analysis of the IR spectra of both the deuterated and non-deuterated thiobenzamide, under various conditions (solid state, different solvents and concentrations), can provide valuable insights into these subtle structural details.

Raman Spectroscopy for Functional Group Identification and Isotopic Sensitivity

Raman spectroscopy is a complementary vibrational spectroscopic technique to IR spectroscopy and is particularly useful for identifying functional groups and observing the effects of isotopic substitution. core.ac.uklibretexts.org While IR spectroscopy relies on a change in the dipole moment during a vibration, Raman spectroscopy depends on a change in the polarizability. libretexts.org This often makes vibrations of non-polar bonds, which are weak in the IR spectrum, strong in the Raman spectrum.

For Thiobenzamide-2,3,4,5,6-d5, Raman spectroscopy can be used to identify key functional groups. The C=S stretching vibration of the thioamide group, for instance, gives rise to a characteristic Raman band. Similarly, the aromatic C-C stretching modes and C-H (or in this case, C-D) bending and stretching vibrations can be readily identified. biorxiv.org The deuteration of the phenyl ring leads to significant shifts in the vibrational frequencies of the ring modes. The heavier deuterium atoms cause the C-D stretching and bending vibrations to appear at lower frequencies compared to the corresponding C-H vibrations in the non-deuterated compound. This isotopic sensitivity is a key feature that can be exploited in various analytical applications. researchgate.netcsic.es

The table below summarizes the expected Raman shifts for key functional groups in Thiobenzamide and the anticipated effect of deuteration on the phenyl ring vibrations.

| Functional Group/Vibration | Typical Raman Shift (cm⁻¹) | Expected Effect of Deuteration (Phenyl Ring) |

|---|---|---|

| C=S Stretch | 600 - 800 | Minor shift |

| Aromatic C-C Stretch | 1400 - 1600 | Shift to lower wavenumbers |

| Aromatic C-H Stretch | 3000 - 3100 | Replaced by C-D stretch |

| Aromatic C-D Stretch | 2200 - 2300 | Appears due to deuteration |

| N-H Stretch | 3100 - 3500 | No direct effect |

Note: The exact positions of the Raman bands can vary depending on the physical state of the sample and intermolecular interactions.

The unique Raman signature of the C-D bonds in Thiobenzamide-2,3,4,5,6-d5, particularly in the "silent region" of the spectrum (around 2100-2300 cm⁻¹) where few other biological molecules have signals, makes it a valuable tracer for monitoring the fate of the molecule in complex systems. researchgate.netnih.gov

Mass Spectrometry (MS) for Isotopic Signature Analysis

Elucidation of Fragmentation Pathways Utilizing Deuterium Labeling

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. When a molecule is ionized in a mass spectrometer, it often undergoes fragmentation, breaking into smaller charged pieces. scienceready.com.auneu.edu.tr The pattern of these fragments, known as the fragmentation pattern, is a unique fingerprint of the molecule and can be used to elucidate its structure. scienceready.com.aulibretexts.org

Deuterium labeling is an invaluable tool for deciphering the fragmentation pathways of organic molecules. thalesnano.comresearchgate.net By selectively replacing hydrogen atoms with deuterium, the mass of specific fragments will increase, allowing for the unambiguous identification of which atoms are retained in each fragment. In the case of Thiobenzamide-2,3,4,5,6-d5, the five deuterium atoms on the phenyl ring serve as a clear isotopic label.

When Thiobenzamide-2,3,4,5,6-d5 is analyzed by mass spectrometry, the molecular ion peak will be observed at a mass-to-charge ratio (m/z) that is five units higher than that of the unlabeled thiobenzamide. The fragmentation of the molecular ion will lead to a series of fragment ions. By comparing the mass spectrum of the d5-labeled compound with that of the unlabeled (d0) compound, the fragmentation pathways can be mapped out. For example, if a fragment ion retains the phenyl group, its m/z value will be five units higher in the spectrum of the d5-analog. Conversely, if a fragment results from the loss of the phenyl group, its m/z value will be the same in both spectra. This allows for a detailed understanding of the bond cleavages that occur upon ionization. libretexts.org

Application of d0/d5 Isotopic Signatures in Tracking Chemical Transformations

The distinct isotopic signature of Thiobenzamide-2,3,4,5,6-d5, when used in a 1:1 mixture with its non-deuterated (d0) counterpart, provides a powerful method for tracking chemical transformations. nih.gov In the mass spectrum of such a mixture, any species containing the thiobenzamide moiety will appear as a pair of peaks of roughly equal intensity, separated by five mass units. nih.gov This "d0/d5 isotopic signature" is a clear and unambiguous marker that can be easily identified even in complex biological matrices. nih.gov

This technique has been successfully employed to identify protein and lipid adducts of thiobenzamide metabolites. nih.gov By treating animals with a mixture of d0- and d5-thiobenzamide and subsequently analyzing tissue extracts, researchers can screen for the characteristic isotopic signature in the mass spectra of peptides and lipids. nih.gov The presence of this signature indicates that the molecule has been covalently modified by a thiobenzamide-derived species. nih.gov

For example, if a peptide is adducted by a benzoyl group derived from thiobenzamide, the mass spectrum will show two peptide ion peaks separated by 5 Da. nih.gov This allows for the confident identification of the adducted peptide and can help in elucidating the mechanisms of toxicity of thiobenzamide. nih.gov This approach is highly sensitive and specific, as the 5-Da mass difference is a unique identifier that is unlikely to arise from natural isotopic abundances or other chemical modifications. nih.gov

The table below illustrates how the d0/d5 isotopic signature would appear for thiobenzamide and a potential metabolite.

| Species | m/z of d0-Isotopologue | m/z of d5-Isotopologue | Mass Difference (Da) |

|---|---|---|---|

| Thiobenzamide | 137 | 142 | 5 |

| Benzoyl Adduct on a Peptide (P) | P + 105 | P + 110 | 5 |

This method of using stable isotope labeling to create a unique isotopic signature is a versatile tool in metabolism studies, drug discovery, and mechanistic toxicology. symeres.com

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations for Molecular Structure and Energetics

Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational cost that makes it ideal for studying molecules of this size. google.com Calculations are typically performed to optimize the molecular geometry and predict various spectroscopic and energetic properties. cnr.itijcps.org

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. tau.ac.il This equilibrium geometry provides the most stable three-dimensional structure of the molecule. cnr.it For a molecule like Thiobenzamide-2,3,4,5,6-d5, which has a flexible thioamide group attached to a phenyl ring, conformational analysis is crucial. This involves exploring different rotational orientations (conformations) to identify the global energy minimum and other low-energy conformers that may exist in equilibrium. nih.gov

The process begins with a reasonable starting geometry, which is then iteratively refined by the software to minimize intramolecular forces until a stationary point is reached. google.comijcps.org A subsequent vibrational frequency calculation is necessary to confirm that the optimized structure is a true minimum (characterized by the absence of imaginary frequencies) rather than a transition state. tau.ac.il While specific optimized geometrical parameters for Thiobenzamide-2,3,4,5,6-d5 are not available in the cited literature, the table below presents typical bond lengths and angles for a related thiazole (B1198619) derivative calculated using DFT, which illustrates the type of data obtained from such an analysis.

Table 1: Illustrative Optimized Geometrical Parameters for a Thiazole Derivative (Data Not for Thiobenzamide-2,3,4,5,6-d5) This table shows representative data from a DFT study on a different molecule to illustrate the output of geometry optimization calculations.

| Parameter | Bond/Angle | HCTH/6-31G | PBE1PBE/6-31G |

|---|---|---|---|

| Bond Length (Å) | C1-N6 | 1.361 | 1.357 |

| Bond Length (Å) | C8-N6 | 1.456 | 1.451 |

| Bond Angle (°) | C1-N6-C8 | 126.9 | 127.1 |

Once the geometry is optimized, DFT can be used to predict spectroscopic data, which is invaluable for interpreting experimental results.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. nih.govresearchgate.net Theoretical calculations of NMR chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. tau.ac.ilresearchgate.net These calculations produce nuclear magnetic shielding constants, which are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.netmdpi.com Comparing calculated shifts with experimental data can confirm structural assignments and aid in conformational analysis. nih.govmdpi.com

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies. tau.ac.il For Thiobenzamide-2,3,4,5,6-d5, this is particularly useful as the substitution of hydrogen with deuterium (B1214612) in the phenyl ring will cause a significant and predictable shift in the frequencies of C-H (now C-D) bending and stretching modes. A comparison of the calculated spectrum with the experimental one helps in assigning the observed spectral bands to specific molecular motions. researchgate.net

Table 2: Illustrative Calculated Vibrational Frequencies for a Related Compound (Data Not for Thiobenzamide-2,3,4,5,6-d5) This table shows representative data from a DFT study on 4-hydroxythiobenzamide (B41779) to illustrate the output of frequency calculations. researchgate.net

| Assignment | Experimental FT-IR (cm⁻¹) | Calculated (cm⁻¹) |

|---|---|---|

| OH Stretch | 3509 | 3721 |

| NH₂ asym. stretch | 3391 | 3651 |

| NH₂ sym. stretch | 3200 | 3530 |

| CH stretch | 3075 | 3160 |

| CS stretch | 730 | 735 |

Quantum Chemical Exploration of Electronic Structure and Reactivity Descriptors

Beyond molecular structure, quantum chemical calculations illuminate the electronic landscape of a molecule, providing insights into its reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.com These two orbitals are critical because they are the primary participants in chemical reactions. wikipedia.org

The HOMO represents the orbital from which the molecule is most likely to donate electrons, thus relating to its nucleophilicity or basicity. wikipedia.org

The LUMO represents the orbital to which the molecule is most likely to accept electrons, indicating its electrophilicity. wikipedia.org

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a key indicator of molecular stability and reactivity. researchgate.netresearchgate.net A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. researchgate.netresearchgate.net The energy gap is a critical parameter for understanding intramolecular charge transfer and the electrical transport properties of the molecule. irjweb.comresearchgate.net

Table 3: Illustrative FMO Data for a Thiazole Derivative (Data Not for Thiobenzamide-2,3,4,5,6-d5) This table shows representative data from a DFT study on a different molecule to illustrate the output of FMO analysis. irjweb.com

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.5293 |

| LUMO | -0.8302 |

| Energy Gap (ΔE) | 4.6991 |

The distribution of electron density within a molecule is not uniform, leading to partial positive and negative charges on different atoms. Several computational schemes exist to quantify these charges.

Mulliken Population Analysis: This method partitions the total electron density among the different atoms in the molecule. irjweb.com While widely used, it is known to be sensitive to the choice of basis set. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more chemically intuitive picture of charge distribution by localizing orbitals into lone pairs and two-center bonds, corresponding to the classic Lewis structure. uni-muenchen.dewikipedia.org It also analyzes donor-acceptor interactions (delocalizations) between filled (donor) and empty (acceptor) orbitals, which are key to understanding molecular stability from hyperconjugative effects. researchgate.netuni-muenchen.de

Electrostatic Potential (ESP) Charges: These charges are fitted to reproduce the molecular electrostatic potential surrounding the molecule.

Molecular Electrostatic Potential (MEP) Maps: An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. irjweb.com It is a valuable tool for predicting reactive sites. researchgate.netresearchgate.net Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. irjweb.comresearchgate.net For Thiobenzamide-2,3,4,5,6-d5, one would expect negative potential around the sulfur and nitrogen atoms, indicating sites for electrophilic interaction. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. kashanu.ac.irdergipark.org.tr

Ionization Potential (IP): The energy required to remove an electron. Within Koopmans' theorem approximation, it is estimated as the negative of the HOMO energy (IP ≈ -E_HOMO). researchgate.netijnc.ir A low IP value suggests the molecule is a good electron donor. researchgate.net

Electron Affinity (EA): The energy released when an electron is added. It is approximated as the negative of the LUMO energy (EA ≈ -E_LUMO). researchgate.netijnc.ir A high EA value indicates a good electron acceptor. researchgate.net

Electronegativity (χ): A measure of an atom's ability to attract electrons, calculated as χ = (IP + EA) / 2. researchgate.net

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η = (IP - EA) / 2. It is directly related to the HOMO-LUMO gap. kashanu.ac.ir

Electrophilicity Index (ω): This index quantifies the stabilization in energy when a system accepts an additional electronic charge from the environment, defined as ω = μ² / (2η), where μ is the chemical potential (μ = -χ). kashanu.ac.irresearchgate.net It measures the propensity of a species to act as an electrophile. kashanu.ac.ir

Table 4: Illustrative Global Reactivity Descriptors (Data Not for Thiobenzamide-2,3,4,5,6-d5) This table shows representative calculated descriptors to illustrate the output of reactivity analysis. Values are based on formulas from cited literature. kashanu.ac.irresearchgate.net

| Descriptor | Formula |

|---|---|

| Ionization Potential (I) | -E_HOMO |

| Electron Affinity (A) | -E_LUMO |

| Electronegativity (χ) | (I + A) / 2 |

| Chemical Hardness (η) | (I - A) / 2 |

| Chemical Potential (μ) | -(I + A) / 2 |

| Electrophilicity Index (ω) | μ² / (2η) |

Tautomeric Equilibria and Interconversion Pathways

The thioamide functional group (-C(S)NH₂) is known to exhibit prototropic tautomerism, existing in equilibrium with its thioimidic acid form (-C(SH)=NH). In the case of Thiobenzamide-2,3,4,5,6-d5, this equilibrium involves the migration of a proton between the nitrogen and sulfur atoms. Computational chemistry provides powerful tools to investigate the thermodynamics of this process.

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are frequently employed to determine the relative stabilities of the tautomers. chemrxiv.orgmdpi.com These calculations aim to find the minimum energy geometries for both the thioamide and thioimidic acid forms and compute their electronic energies. The energy difference between the two forms allows for the prediction of the equilibrium constant (KT) and the relative population of each tautomer in the gas phase or in solution, often with the inclusion of solvent models like the Polarizable Continuum Model (PCM). mdpi.com

Studies on simple thioamides and related systems have shown that the thioamide form is generally more stable than the thioimidic acid tautomer. researchgate.net However, the energy difference is often small, and the position of the equilibrium can be influenced by factors such as substitution and the solvent environment. nih.gov For instance, intermolecular hydrogen bonding with solvent molecules can selectively stabilize one tautomer over the other. nih.gov

The isotopic substitution in Thiobenzamide-2,3,4,5,6-d5, where the five hydrogen atoms on the phenyl ring are replaced by deuterium, is not expected to significantly alter the electronic landscape of the tautomeric equilibrium between the sulfur and nitrogen atoms. The primary isotopic effects on tautomerism are observed when the migrating proton itself is substituted with deuterium. The deuteration of the phenyl ring primarily affects the vibrational frequencies associated with the C-D bonds and has a negligible electronic influence on the distant thioamide group's proton affinity. Therefore, the relative energies of the thioamide and thioimidic acid tautomers are predicted to be nearly identical to those of non-deuterated thiobenzamide (B147508).

Table 1: Tautomeric Forms of Thiobenzamide This table illustrates the two primary tautomers of the thiobenzamide functional group. The equilibrium between these forms can be studied using computational methods.

| Tautomer Name | Chemical Structure | Key Features |

| Thioamide Form | C₆D₅-C(=S)NH₂ | Contains a thiocarbonyl (C=S) group and an amino (-NH₂) group. Generally the more stable tautomer in most environments. |

| Thioimidic Acid Form | C₆D₅-C(SH)=NH | Contains a thiol (-SH) group and an imine (C=NH) group. It is the higher-energy tautomer. researchgate.net |

The interconversion between tautomers and conformers of a molecule can be visualized and understood by exploring its potential energy surface (PES). libretexts.org A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometric parameters, such as bond lengths, bond angles, and dihedral angles. libretexts.org Quantum mechanical calculations are the primary tool for mapping out the relevant regions of a PES for chemical processes. nih.gov

For Thiobenzamide-2,3,4,5,6-d5, two key interconversion pathways are of interest:

Tautomerization: The proton transfer from nitrogen to sulfur (or vice-versa) that connects the thioamide and thioimidic acid forms.

Conformational Isomerism: The rotation around the C-N single bond, which can be hindered due to its partial double-bond character. ias.ac.in

Computational methods can map the minimum energy path for these interconversions. The highest point along this path is the transition state (TS), and the energy difference between the stable conformer and the transition state defines the activation energy or energy barrier for the process. nih.gov For the tautomerization, the PES would show two valleys corresponding to the thioamide and thioimidic acid tautomers, separated by a transition state peak. The reaction pathway may be direct or involve intermediate steps. nih.gov

Table 2: Key Features of a Potential Energy Surface for Thiobenzamide Interconversions This table outlines the principal components of a PES analysis for the tautomeric and conformational changes in thiobenzamide, as determined by computational modeling.

| Feature | Description | Significance |

|---|---|---|

| Minima | Low-energy points on the PES corresponding to stable or metastable structures (e.g., thioamide and thioimidic acid tautomers, rotational conformers). | Represent the observable forms of the molecule. |

| Transition State (TS) | A saddle point on the PES, representing the maximum energy along the minimum energy pathway between two minima. | The geometry at the peak of the energy barrier. Its energy determines the rate of the interconversion process. |

| Energy Barrier (Activation Energy) | The energy difference between a minimum (reactant) and the corresponding transition state. | A higher barrier indicates a slower interconversion rate. ias.ac.in |

| Reaction Coordinate | The path of lowest energy connecting reactants and products on the PES. | Describes the geometric changes the molecule undergoes during the interconversion. |

Intermolecular Interactions and Crystal Packing Analysis

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various non-covalent interactions within a crystal lattice. nih.govmdpi.comnih.gov By partitioning the crystal electron density, a unique molecular surface is generated for each molecule. This surface is color-coded to provide detailed information about intermolecular contacts.

The analysis relies on several key functions mapped onto the surface:

dᵢ: The distance from any point on the surface to the nearest atomic nucleus inside the surface.

dₑ: The distance from any point on the surface to the nearest atomic nucleus outside the surface.

dₙₒᵣₘ (Normalized Contact Distance): This function is based on dᵢ, dₑ, and the van der Waals (vdW) radii of the atoms involved. The surface is colored based on the value of dₙₒᵣₘ:

Red spots: Indicate contacts that are shorter than the sum of the vdW radii (negative dₙₒᵣₘ), which are typically strong interactions like hydrogen bonds. mdpi.com

White areas: Represent contacts that are approximately equal to the vdW separation (dₙₒᵣₘ is close to zero).

Blue areas: Correspond to contacts longer than the vdW sum (positive dₙₒᵣₘ). mdpi.com

Accompanying the 3D Hirshfeld surface is the 2D "fingerprint plot," a scatter plot of dₑ versus dᵢ. mdpi.com This plot summarizes all intermolecular contacts in the crystal and can be deconstructed to show the percentage contribution of specific types of interactions (e.g., H···H, C···H, S···H) to the total surface area. nih.gov For Thiobenzamide-2,3,4,5,6-d5, this analysis would reveal the nature and extent of N-H···S hydrogen bonds, C-D···S contacts, and π-π stacking interactions involving the deuterated phenyl rings, which collectively dictate the crystal packing.

Table 3: Hypothetical Intermolecular Contact Breakdown for Thiobenzamide from Hirshfeld Surface Analysis This table presents a representative quantitative analysis of intermolecular interactions that could be obtained from a 2D fingerprint plot for a thiobenzamide crystal.

| Contact Type | Percentage Contribution | Description of Interaction |

|---|---|---|

| H···H | ~40% | Represents van der Waals interactions between hydrogen/deuterium atoms on adjacent molecules. |

| S···H/D | ~25% | Primarily indicates N-H···S hydrogen bonds, which are crucial for forming supramolecular synthons, as well as weaker C-D···S contacts. |

| C···H/D | ~18% | Arises from interactions between the phenyl ring carbons and hydrogen/deuterium atoms on neighboring molecules. |

| C···C | ~10% | Suggests the presence of π-π stacking interactions between the aromatic rings of adjacent molecules. |

| Other | ~7% | Includes contacts involving nitrogen (N···H, N···C) and other minor interactions. |

Beyond Hirshfeld analysis, a range of computational techniques can be used to model molecular ensembles in the solid state, providing a deeper understanding of crystal structure and stability. rsc.org These methods treat the crystal as a periodic system, allowing for the calculation of properties that emerge from the collective behavior of molecules in the lattice.

One such approach is the Quantum Theory of Atoms in Molecules (QTAIM), which analyzes the electron density topology to characterize chemical bonds and non-covalent interactions. nih.govrsc.org By locating bond critical points (BCPs) between atoms of neighboring molecules, QTAIM can quantify the strength and nature (e.g., electrostatic, covalent) of interactions like hydrogen bonds.

Energy calculations on the periodic system are also crucial. Methods like the PIXEL method can compute lattice energies and the interaction energies between specific molecular pairs within the crystal, offering a quantitative ranking of the forces that hold the crystal together. nih.gov These computational models are instrumental in rationalizing observed crystal packing, understanding polymorphism (the ability of a compound to exist in multiple crystal forms), and predicting how changes in molecular structure, such as the isotopic substitution in Thiobenzamide-2,3,4,5,6-d5, might influence solid-state properties. chemrxiv.org While the deuteration of the phenyl ring has a minimal electronic effect, its impact on crystal packing due to subtle changes in C-D bond length and vibrational modes could be explored through these advanced solid-state modeling techniques.

Table 4: Computational Methods for Solid-State Modeling of Molecular Crystals This table summarizes key computational approaches used to investigate the structure, stability, and interactions within molecular crystals like Thiobenzamide-d5.

| Method | Primary Application | Information Obtained |

|---|---|---|

| Periodic Density Functional Theory (DFT) | Calculation of electronic structure and properties of the bulk crystal. | Lattice energy, electronic band structure, density of states, optimized crystal geometry. |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts. mdpi.com | Identification of dominant interactions (e.g., H-bonds, π-stacking) and their relative contributions to crystal packing. nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density topology to characterize chemical interactions. rsc.org | Quantitative characterization of the strength and nature of specific non-covalent bonds within the crystal. |

| Energy Decomposition Analysis (e.g., PIXEL) | Calculation of intermolecular interaction energies. nih.gov | Quantification of electrostatic, polarization, dispersion, and repulsion contributions to the lattice energy. |

Mechanistic Studies and Kinetic Isotope Effects

Elucidation of Chemical Reaction Mechanisms Utilizing Isotopic Labeling

Isotopic labeling, particularly with deuterium (B1214612), serves as a powerful tool for tracing the path of atoms and fragments through complex reaction sequences. ias.ac.in This approach has been instrumental in understanding the chemical behavior of thiobenzamides.

Role of Deuterium in Tracing Reaction Intermediates and Product Formation

The use of deuterium-labeled compounds is a cornerstone of mechanistic chemistry, enabling researchers to track the fate of molecules in intricate chemical and biological transformations. nih.gov In the study of Thiobenzamide-2,3,4,5,6-d5, the five deuterium atoms on the phenyl ring act as a unique mass signature. nih.gov

When studying the metabolism of thiobenzamide (B147508), a 1:1 mixture of the unlabeled (d0) and deuterated (d5) compound is often administered. nih.govnih.gov Any metabolite or adduct formed from the thiobenzamide will then appear as a pair of peaks in the mass spectrum, separated by five mass units. This "isotopic signature" provides a clear and unambiguous way to identify molecules derived from the initial thiobenzamide, even in complex biological matrices. nih.gov This technique has been successfully employed to identify lipid adducts and protein modifications resulting from the metabolic activation of thiobenzamide. nih.govnih.gov

Analysis of Biotransformation Pathways and Metabolite Adduct Formation (Chemical Aspects)

Thiobenzamide is known to be hepatotoxic, a property linked to its metabolic activation in the liver. nih.govku.edu The biotransformation of thiobenzamide involves S-oxidation, a process that converts the relatively inert thiocarbonyl group into more reactive S-oxidized intermediates. nih.gov These reactive metabolites can then covalently bind to cellular macromolecules like proteins and lipids, leading to cellular damage. nih.govku.eduku.edu

The use of Thiobenzamide-2,3,4,5,6-d5 has been pivotal in elucidating these biotransformation pathways. By analyzing the mass spectra of molecules isolated from in vivo or in vitro experiments for the characteristic d0/d5 isotopic signature, researchers have been able to identify numerous protein and lipid adducts. nih.govnih.gov For example, studies have shown that thiobenzamide metabolites form adducts with phosphatidylethanolamine (B1630911) (PE) lipids and various cellular proteins. nih.govnih.gov The identification of these adducts provides crucial chemical evidence for the formation of specific reactive intermediates during the biotransformation of thiobenzamide.

Studies of Kinetic Isotope Effects (KIEs)

Kinetic isotope effects (KIEs) are changes in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.org The study of KIEs, particularly deuterium KIEs, is a powerful tool for probing the transition state of a reaction. nih.govosti.gov

Measurement and Interpretation of Primary and Secondary Deuterium Kinetic Isotope Effects in Thiobenzamide Reactions

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. unam.mx A secondary kinetic isotope effect arises from isotopic substitution at a position not directly involved in bond breaking or formation in the rate-determining step. princeton.edu

In the case of Thiobenzamide-2,3,4,5,6-d5, the deuterium atoms are on the aromatic ring. If a reaction involves the cleavage of a C-D bond on the ring in the rate-determining step, a primary KIE would be expected. However, for many reactions of thiobenzamide, such as nucleophilic attack at the thiocarbonyl carbon, the C-D bonds of the phenyl ring are not broken. In these cases, any observed KIE would be a secondary KIE. princeton.edu

Secondary KIEs are typically smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). princeton.edu They can provide information about changes in hybridization or the steric environment at the labeled position between the ground state and the transition state. For Thiobenzamide-2,3,4,5,6-d5, a secondary KIE could potentially be observed in reactions where the electronic properties of the phenyl ring influence the reaction rate, and the vibrational frequencies of the C-D bonds are altered in the transition state relative to the ground state.

While the provided search results highlight the general principles of KIEs and their application in various chemical systems, specific quantitative data on the primary and secondary deuterium KIEs for reactions of Thiobenzamide-2,3,4,5,6-d5 are not detailed. However, the conceptual framework for how such measurements would be interpreted is well-established.

Derivation of Transition State Structures and Reaction Coordinate Contributions from KIE Data

The magnitude of a kinetic isotope effect can provide valuable information about the structure of the transition state. nih.govwayne.edu For example, a large primary KIE in a proton transfer reaction suggests a transition state where the proton is symmetrically shared between the donor and acceptor. princeton.edu

For Thiobenzamide-2,3,4,5,6-d5, if a reaction exhibited a secondary KIE, theoretical calculations could be used in conjunction with the experimental KIE to model the transition state geometry. wayne.edu By comparing the calculated KIE for different proposed transition state structures with the experimentally measured value, researchers can gain confidence in the accuracy of their proposed reaction mechanism and transition state. wayne.edu The KIE data can help to refine the position of the transition state along the reaction coordinate, indicating whether it is more reactant-like or product-like. princeton.edu

Although specific examples of deriving transition state structures for Thiobenzamide-2,3,4,5,6-d5 reactions from KIE data are not present in the search results, the methodology is a standard and powerful approach in physical organic chemistry. nih.govwayne.edu

Structural Analysis Through X Ray Crystallography

Single-Crystal X-ray Diffraction of Thiobenzamide (B147508) Derivatives

Single-crystal X-ray diffraction analysis is the definitive method for elucidating the solid-state structure of crystalline compounds. uib.no This technique has been applied to various thiobenzamide derivatives to understand their molecular geometry and the effects of substitution on their structure. researchgate.netx-mol.com

Determination of Solid-State Molecular Conformations and Geometrical Parameters

X-ray diffraction studies on thiobenzamide and its derivatives reveal detailed information about their molecular conformations and key geometrical parameters such as bond lengths and angles. The thioamide group (–CSNH₂) is a key functional moiety, and its geometry is of particular interest.

In the crystal structure of thiobenzamide, the molecule is built up from four independent molecules that are linked into supramolecular dimeric synthons via N-H···S hydrogen bonds. ias.ac.inresearchgate.net The geometry of the thioamide group and its orientation relative to the phenyl ring are crucial aspects of its conformation.

Studies on N-substituted thiobenzamides have shown that the conformation can be influenced by the steric bulk of the substituents on the nitrogen atom. researchgate.net For instance, in N-methyl-N-[(Z)-2-phenylpropenyl]thiobenzamide, the crystal structure confirms a Z isomeric geometry. iucr.org The C=S bond length in thioamides is a critical parameter. For example, in N-methyl-N-[(Z)-2-phenylpropenyl]thiobenzamide, the S1—C3 bond length is 1.661 (3) Å, and the N2—C3 bond length is 1.351 (4) Å. iucr.org

The introduction of deuterium (B1214612) atoms on the phenyl ring, as in Thiobenzamide-2,3,4,5,6-d5, is not expected to significantly alter the primary geometric parameters such as bond lengths and angles within the molecule. The effects of deuteration on crystal structures are generally subtle, often manifesting as small changes in cell parameters and intermolecular interactions rather than major conformational changes. nih.gov High-resolution X-ray diffraction studies on deuterated protein crystals have shown very small structural differences compared to their non-deuterated counterparts. nih.gov

Table 1: Selected Geometrical Parameters for a Thiobenzamide Derivative

| Parameter | Bond Length (Å) |

|---|---|

| S1—C3 | 1.661 (3) |

| N2—C3 | 1.351 (4) |

| N2—C11 | 1.428 (4) |

| C11—C12 | 1.327 (5) |

Data from a study on N-methyl-N-[(Z)-2-phenylpropenyl]thiobenzamide. iucr.org

Analysis of Planarity and Steric Hindrance within the Thioamide Moiety and Aromatic Ring

The planarity of the thioamide group and its orientation with respect to the aromatic ring are key structural features that can be influenced by steric hindrance. In an ideal, unhindered system, the thioamide group and the phenyl ring would be coplanar to maximize π-conjugation. However, steric clashes, particularly with bulky substituents, can lead to significant deviations from planarity. researchgate.netsmolecule.com

Studies on sterically crowded thioamides, such as those with bulky N-substituents, have demonstrated significant torsion around the Ar–CS and C–N bonds. researchgate.net For example, N,N-dimethyl-2,4,6-trimethyl-thiobenzamide shows a complete turning of the arene ring off the thioamide plane. researchgate.net In contrast, N-methylthiobenzamide, with only one N-substituent, does not exhibit significant torsion around the C–N bond. researchgate.net

Crystallographic Insights into Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state is governed by a variety of intermolecular interactions, including hydrogen bonds, π-π stacking, and van der Waals forces. X-ray crystallography provides a detailed map of these interactions, revealing how molecules assemble into a three-dimensional lattice.

In the crystal structure of thiobenzamide, the dominant intermolecular interaction is the N-H···S hydrogen bond, which leads to the formation of supramolecular dimeric synthons. ias.ac.inresearchgate.net These synthons are then further associated through C–H···π interactions to form a 3D network. ias.ac.in Hirshfeld surface analysis has been used to quantify these interactions, showing that N-H···S hydrogen bonds can account for 22.9% to 30.6% of the Hirshfeld surface area for different molecules in the asymmetric unit. ias.ac.inresearchgate.net

The crystal packing of thiobenzamide derivatives can be complex. For instance, co-crystals of thiobenzamides with N-donor ligands exhibit a variety of packing arrangements, including herringbone, layer, and sandwich structures, driven by N−H···N and C−H···S hydrogen bonds. researchgate.netacs.org The specific packing motif can be influenced by the nature of the substituents and the co-formers. researchgate.netacs.org

Table 2: Contribution of Intermolecular Interactions in Thiobenzamide

| Interaction Type | Contribution to Hirshfeld Surface |

|---|---|

| N-H···S | 22.9% - 30.6% |

| C-H···π | 19.4% - 38.2% |

Data from Hirshfeld surface analysis of thiobenzamide. ias.ac.inresearchgate.net

Q & A

Q. What are the optimized synthetic routes for Thiobenzamide-2,3,4,5,6-d5, and how do deuterium substitutions impact reaction efficiency?

- Methodological Answer : Thiobenzamide-2,3,4,5,6-d5 is synthesized via a multi-step process:

Deuterated Aniline Precursor : Start with nitrobenzene-d5 or bromobenzene-d5, which are reduced to aniline-2,3,4,5,6-d5 using catalytic hydrogenation or metal-mediated methods (e.g., Pd/C with D₂ gas) .

Acylation to Benzamide-d5 : React deuterated aniline with benzoyl chloride or equivalent acylating agents under anhydrous conditions.

Thionation : Use microwave-assisted thionation with PSCl₃/H₂O/Et₃N to convert benzamide-d5 to thiobenzamide-d4. This method minimizes side reactions and improves yield compared to conventional heating .

- Deuterium Impact : Deuteration at aromatic positions reduces proton interference in downstream NMR analysis but may slightly slow reaction kinetics due to the kinetic isotope effect (KIE).

Q. How should Thiobenzamide-2,3,4,5,6-d5 be characterized to confirm deuteration and purity?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H NMR to confirm the absence of aromatic protons (deuterium substitution) and ¹³C NMR to verify carbon backbone integrity. Residual solvent peaks (e.g., DMSO-d6) serve as internal references .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or LC-MS detects molecular ion peaks (e.g., [M+H]⁺) and confirms isotopic distribution (e.g., +5 Da shift for d5 labeling) .

- Isotopic Purity : Quantify deuterium incorporation (>98%) via comparative integration of residual proton signals in ¹H NMR or isotope-ratio mass spectrometry.

Q. What are the stability and storage considerations for Thiobenzamide-2,3,4,5,6-d5?

- Methodological Answer :

- Stability : The compound is hygroscopic and prone to oxidation. Store under inert gas (Ar/N₂) at -20°C in amber vials to prevent photodegradation.

- Handling : Use gloveboxes for moisture-sensitive steps. Monitor decomposition via TLC or HPLC, particularly for thiol group oxidation .

Advanced Research Questions

Q. How does deuteration influence the mechanistic pathways of Thiobenzamide-2,3,4,5,6-d5 in heterocycle synthesis (e.g., thiadiazoles)?

- Methodological Answer :

- Mechanistic Study : Use kinetic isotope effect (KIE) analysis to compare reaction rates of deuterated vs. non-deuterated thiobenzamide in cyclocondensation reactions (e.g., with hydrazines).

- Isotopic Tracers : Employ ²H NMR or mass spectrometry to track deuterium migration during intermediate formation (e.g., thioimidate or radical intermediates) .

- Example : In Lawesson’s reagent-mediated thionation, deuterium substitution may stabilize intermediates (e.g., dithiophosphine ylides) due to reduced vibrational energy, altering activation barriers .

Q. How can researchers resolve contradictory data in isotopic labeling studies involving Thiobenzamide-d5?

- Methodological Answer :

- Control Experiments : Compare results with non-deuterated thiobenzamide to isolate isotope-specific effects.

- Analytical Cross-Validation : Use orthogonal techniques (e.g., IR spectroscopy for carbonyl vs. thione group confirmation) to rule out instrumental artifacts.

- Case Study : If unexpected byproducts arise (e.g., incomplete thionation), optimize PSCl₃ stoichiometry or reaction time under microwave conditions .

Q. What strategies are recommended for incorporating Thiobenzamide-2,3,4,5,6-d5 into isotopic dilution assays or metabolic tracing studies?

- Methodological Answer :

- Isotopic Dilution : Use Thiobenzamide-d5 as an internal standard in quantitative LC-MS to correct for matrix effects in biological samples.

- Metabolic Tracing : Radiolabeled analogs (e.g., ¹⁴C-thiobenzamide) can be synthesized alongside deuterated versions for dual-isotope studies, but ensure deuterium does not perturb metabolic enzyme binding via molecular docking simulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.